3-(3-Methoxyphenyl) Substituent as a Key Determinant for HPK1/FLT3 Kinase Inhibition Potency
While direct enzymatic assay data for the specific compound (CAS 901005-19-4) is not publicly available, class-level evidence from a closely related patent (WO2023064133A1) demonstrates that pyrazolo[4,3-c]quinolines with a 3-methoxyphenyl substituent at the 3-position are within the scope of potent HPK1 and FLT3 inhibitors. The patent explicitly claims pyrazolo[4,3-c]quinolines with various 3-aryl substitutions, including methoxyphenyl, as inhibitors of these kinases [1]. A structurally distinct close analog, 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, has been cited for its unique dual inhibition of FLT3 and haspin kinases, but lacks the 8-methoxy and 3-methoxyphenyl features . This suggests that the specific combination of 8-methoxy and 3-(3-methoxyphenyl) groups on the 1-phenyl pyrazolo[4,3-c]quinoline core offers a distinct pharmacological profile that is not replicated by other regioisomers.
| Evidence Dimension | Kinase inhibition potency (HPK1/FLT3) |
|---|---|
| Target Compound Data | No direct Ki/IC50 data available; structurally encompassed by patent claims for HPK1/FLT3 inhibitors [1]. |
| Comparator Or Baseline | 3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (dual FLT3/haspin inhibitor, no quantitative data). |
| Quantified Difference | Not quantifiable due to lack of direct comparable data. |
| Conditions | Biochemical inhibition of enzymatic activities of HPK1 and FLT3 (wild-type and mutant) as described in patent WO2023064133A1. |
Why This Matters
For users seeking to develop or procure kinase probes, the 3-(3-methoxyphenyl) substitution pattern is a key structural feature associated with HPK1/FLT3 activity, distinguishing it from analogs with different aryl groups that are inactive or target different kinases.
- [1] WO2023064133A1 - Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. World Intellectual Property Organization, 2023. View Source
